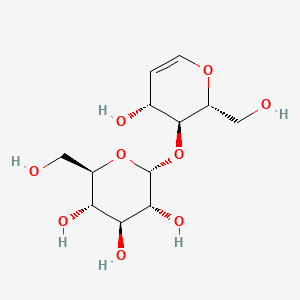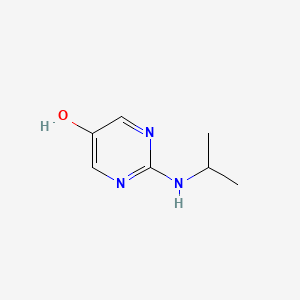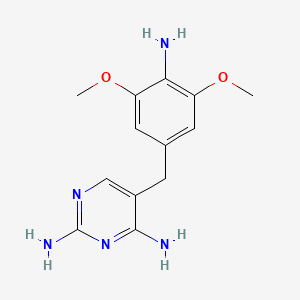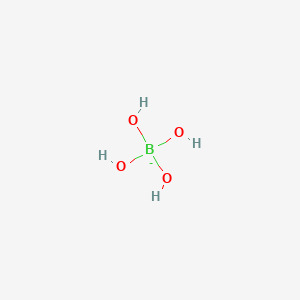
5-Amino-2'-deoxyuridine
Descripción general
Descripción
5-Amino-2’-deoxyuridine is a chemical compound with the empirical formula C9H13N3O5 . It has a molecular weight of 243.22 . It is a novel thymidine analogue that has found application in nucleic acid labelling, the stabilization of nucleic acid structures, functionalization of nucleic acid aptamers and catalysts, and the investigation of sequence-specific DNA bending .
Synthesis Analysis
5-Amino-2’-deoxyuridine 5’-triphosphate, an analogue of deoxythymidine triphosphate, was synthesized and found to be a substrate of Taq DNA polymerase . The DNA-borne analogue underwent selective chemical reaction with permanganate .Molecular Structure Analysis
The molecular structure of 5-Amino-2’-deoxyuridine consists of 9 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms . It has 3 defined stereocentres .Chemical Reactions Analysis
5-Amino-2’-deoxyuridine (5’-triphosphate) is a novel thymidine analogue for high-resolution footprinting of protein-DNA complexes, with similar performance to 5-hydroxy-dU but more readily incorporated into DNA during enzymatic polymerization .Physical And Chemical Properties Analysis
5-Amino-2’-deoxyuridine has a density of 1.6±0.1 g/cm3, an index of refraction of 1.627, and a molar refractivity of 54.7±0.3 cm3 . It has 8 H bond acceptors, 5 H bond donors, and 2 freely rotating bonds . Its polar surface area is 125 Å2, and it has a polarizability of 21.7±0.5 10-24 cm3 . Its surface tension is 77.6±3.0 dyne/cm, and it has a molar volume of 154.4±3.0 cm3 .Aplicaciones Científicas De Investigación
Antiviral Activity : 5-Amino-2'-deoxyuridine has been found to be a precursor for compounds with selective antiviral activity against herpes simplex virus type 1 and varicella zoster virus. This is achieved through modifications leading to derivatives like 5-heteroaryl-substituted 2'-deoxyuridines (Wigerinck et al., 1991).
DNA Duplex and Triplex Formation : A 2'-deoxyuridine analogue with syn-norspermidine at the 5-position, synthesized from 5-iodo-2'-deoxyuridine, has shown enhanced stability in DNA duplex and triplex formations. This analogue provides resistance to nuclease degradation, improving the stability of oligodeoxynucleotides (Nara et al., 1995).
Improving Nuclease Resistance : Derivatives of 2'-deoxyuridine with amino-linker arms at the C5 position have been synthesized to increase nuclease resistance and the stability of DNA duplexes. The nature of the linker arm affects the duplex stability depending on its length and the number of amino groups (Ozaki et al., 1995).
Protein-DNA Complexes High-Resolution Footprinting : 5-Amino-2'-deoxyuridine has been used as an interference probe in the high-resolution footprinting of protein-DNA complexes. It is efficiently incorporated into DNA during enzymatic polymerization and reacts selectively with permanganate, proving useful for studying DNA-protein interactions (Storek et al., 2002).
Synthesis of Oligodeoxyribonucleotides with Amino Linkers : The post-synthetic modification method for the synthesis of oligodeoxyribonucleotides with amino linkers at the 5-position of 2′-deoxyuridine facilitates the creation of oligonucleotides carrying amino-linkers. These modifications allow further derivatization with an intercalator, contributing to diverse properties of these oligonucleotides (Ono et al., 1994).
Mitochondrial and Nuclear DNA Replication : 5-Amino-2'-deoxyuridine has been used to trace the synthesis of mitochondrial and nuclear deoxyribonucleic acid in rat liver, aiding in the understanding of DNA replication mechanisms (Gross & Rabinowitz, 1969).
Mecanismo De Acción
While the exact mechanism of action for 5-Amino-2’-deoxyuridine is not explicitly stated in the search results, a similar compound, Idoxuridine, acts as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .
Direcciones Futuras
The future directions of 5-Amino-2’-deoxyuridine research could involve further exploration of its applications in nucleic acid labelling, the stabilization of nucleic acid structures, functionalization of nucleic acid aptamers and catalysts, and the investigation of sequence-specific DNA bending . Additionally, its use as a novel thymidine analogue for high-resolution footprinting of protein-DNA complexes could be further investigated .
Propiedades
IUPAC Name |
5-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3,10H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMVAFPILSPXRM-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203909 | |
| Record name | 5-Amino-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2'-deoxyuridine | |
CAS RN |
5536-30-1 | |
| Record name | 5-Amino-2′-deoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5536-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2'-deoxyuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


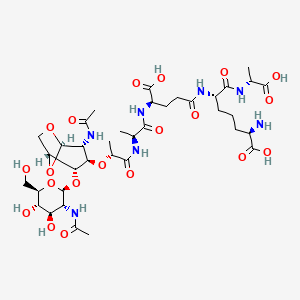

![3-[(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)oxy]-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1199272.png)

